Pefloxacin mesylate dihydrate

Catalog No.
S538880
CAS No.
149676-40-4
M.F
C18H28FN3O8S
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pefloxacin mesylate dihydrate

CAS Number

149676-40-4

Product Name

Pefloxacin mesylate dihydrate

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;dihydrate

Molecular Formula

C18H28FN3O8S

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C17H20FN3O3.CH4O3S.2H2O/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4;;/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4);2*1H2

InChI Key

LEULAXMUNMRLPW-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O

Solubility

Soluble in DMSO, not in water

Synonyms

2589 R.B., Abactal, Dihydrate, Pefloxacin Mesylate, Mesylate Dihydrate, Pefloxacin, Mesylate, Pefloxacin, Peflacine, Pefloxacin, Pefloxacin Mesylate, Pefloxacin Mesylate Dihydrate, Pefloxacin, Silver, Pefloxacine, R.B., 2589, Silver Pefloxacin

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O

Description

The exact mass of the compound Pefloxacin mesylate dihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Antimicrobial Activity

One key area of research involving Pefloxacin mesylate dihydrate is investigating its antimicrobial properties. Scientists use it to assess its efficacy against various bacterial strains, including those resistant to other antibiotics. This can help identify its potential role in treating infections caused by multidrug-resistant bacteria [].

In these studies, researchers may compare the effectiveness of Pefloxacin mesylate dihydrate to other antibiotics or test its activity in combination with other drugs to see if it enhances their potency [].

Understanding Mechanism of Action

Scientific research also explores how Pefloxacin mesylate dihydrate works at the cellular level to kill bacteria. This involves investigating its interaction with bacterial enzymes and its impact on bacterial DNA replication. By understanding its mechanism of action, researchers can develop strategies to overcome potential resistance mechanisms employed by bacteria [].

Studies may involve using techniques like radiolabeling to track the movement of Pefloxacin mesylate dihydrate within bacterial cells or employing genetic manipulation to create bacteria with mutations that affect their susceptibility to the drug [].

Exploring Applications Beyond Bacterial Infections

Some scientific research delves into the potential applications of Pefloxacin mesylate dihydrate beyond treating bacterial infections. This might involve investigating its effectiveness against other pathogens like certain protozoa or exploring its anti-inflammatory properties [, ].

For instance, research might explore the use of Pefloxacin mesylate dihydrate in treating malaria caused by protozoa or investigate its potential role in managing chronic inflammatory diseases [, ].

Pefloxacin mesylate dihydrate is a synthetic broad-spectrum fluoroquinolone antibiotic, primarily effective against a wide range of gram-negative and gram-positive bacteria. It is an analog of norfloxacin and is characterized by its ability to inhibit bacterial enzymes critical for DNA replication and transcription, specifically DNA gyrase and topoisomerase IV. The chemical formula for pefloxacin mesylate dihydrate is C₁₈H₂₈FN₃O₈S, with a molecular weight of approximately 465.49 g/mol .

Typical of fluoroquinolones. Its mechanism of action involves the formation of stable complexes with DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication. This results in the accumulation of double-strand breaks in bacterial DNA, ultimately causing cell death. The compound can also react with nucleophiles due to its electrophilic sites, which may influence its pharmacokinetic properties and interactions with other molecules .

The primary biological activity of pefloxacin mesylate dihydrate is its antibacterial effect. It exhibits potent activity against various pathogens, including Escherichia coli, Klebsiella pneumoniae, and Neisseria gonorrhoeae. The compound's ability to inhibit DNA gyrase and topoisomerase IV makes it particularly effective in treating infections caused by these organisms. Additionally, it has been shown to have anti-inflammatory properties, which could contribute to its therapeutic effects in certain conditions .

Pefloxacin mesylate dihydrate can be synthesized through several methods, typically involving the reaction of 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with methanesulfonic acid in the presence of water to form the mesylate salt. The synthesis process may also involve various purification steps to ensure high purity levels, often exceeding 98%. The synthesis can be optimized by adjusting reaction conditions such as temperature, pH, and reaction time .

Pefloxacin mesylate dihydrate is primarily used in clinical settings for the treatment of bacterial infections, particularly those affecting the genitourinary tract and gastrointestinal system. It is effective against gonococcal urethritis and other infections caused by susceptible strains of bacteria. Beyond its antibacterial applications, ongoing research is exploring its potential use in treating other conditions where bacterial infection plays a role .

Pefloxacin mesylate dihydrate belongs to the fluoroquinolone class of antibiotics. Here are some similar compounds for comparison:

Compound NameChemical FormulaUnique Features
NorfloxacinC₁₄H₁₄F₁N₃O₃First-generation fluoroquinolone; less potent than pefloxacin.
CiprofloxacinC₁₈H₁₈F₂N₃O₁₄Broad-spectrum activity; used widely for respiratory infections.
LevofloxacinC₁₈H₂₄FN₃O₆S-enantiomer of ofloxacin; enhanced potency against gram-positive bacteria.
OfloxacinC₁₈H₂₁FN₂O₄Effective against both aerobic gram-negative and gram-positive bacteria.

Pefloxacin mesylate dihydrate stands out due to its unique structure that enhances its binding affinity to target enzymes compared to other fluoroquinolones, resulting in improved efficacy against specific bacterial strains .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CX28QC6FU0

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Pefloxacin mesylate dihydrate

Dates

Modify: 2023-08-15
1: Li A, Song Z. Study of silver nanoparticles sensitized fluorescence and
2: Guo M, Lu XW, Ran XY, Hu RH. [Molecular transport mechanism of pefloxacin
3: Liu Y, Huang Y, Liu J, Wang W, Liu G, Zhao R. Superparamagnetic surface
4: Liu R, Li N, Liu N, Zhou X, Dong ZM, Wen XJ, Liu LC. Effects of systemic
5: Xie Y, Song Y, Zhang Y, Zhao B. Near-infrared spectroscopy quantitative
6: Deng B, Li L, Shi A, Kang Y. Pharmacokinetics of pefloxacin mesylate in human
7: Basavaiah K, Prameela HC, Somashekar BC. Spectrophotometric determination of
8: Fan JC, Chen X, Wang Y, Fan CP, Shang ZC. Binding interactions of pefloxacin
9: Sultana Y, Aqil M, Ali A. Ion-activated, Gelrite-based in situ ophthalmic gels
10: Sultana Y, Aqil M, Ali A. Ocular inserts for controlled delivery of
11: Bharath S, Hiremath SR. Ocular delivery systems of pefloxacin mesylate.
12: Isaacs RD, Ellis-Pegler RB. Successful treatment of Morganella morganii
13: Montay G, Goueffon Y, Roquet F. Absorption, distribution, metabolic fate, and
14: Sultana Y, Aqil M, Ali A, Zafar S. Evaluation of carbopol-methyl cellulose
15: Chao JB, Tong HB, Liu DS, Huang SP. Preparation and characterization of
16: Sultana Y, Jha MC, Ali A, Aqil M. A three-way comparative study on the
17: Pozdniakova VP, Nestetrova LIa, Smirnova LB, Iakovlev VP, Blatun LA, Koshil'
18: Rose TF, Ellis-Pegler R, Collins J, Small M. Oral pefloxacin mesylate in the

Explore Compound Types